molecular formula C11H14N2O B6246113 rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans CAS No. 2408937-38-0

rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans

Cat. No.: B6246113
CAS No.: 2408937-38-0
M. Wt: 190.2
InChI Key:
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Description

rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans is a chiral compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique stereochemistry, which includes two chiral centers at the 1 and 3 positions of the isoindole ring. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans typically involves the following steps:

    Formation of the Isoindole Ring: The isoindole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted benzylamine.

    Introduction of Chiral Centers: The chiral centers at the 1 and 3 positions can be introduced through stereoselective reactions, such as asymmetric hydrogenation or chiral auxiliary-based methods.

    Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans has various applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,3R)-3-(benzyloxy)cyclobutan-1-ol, trans
  • rac-(1R,3R)-3-amino-1-phenylcyclobutane-1-carboxylic acid, trans
  • rac-(1R,3R)-3-sulfanylcyclobutane-1-carboxylic acid, trans

Uniqueness

rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans is unique due to its specific isoindole structure and the presence of two chiral centers, which confer distinct stereochemical properties. This uniqueness makes it valuable for studying stereoselective reactions and developing chiral drugs.

Properties

CAS No.

2408937-38-0

Molecular Formula

C11H14N2O

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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